

# physical and chemical properties of desosamine

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## Compound of Interest

Compound Name: Desosamine

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An In-Depth Technical Guide to the Physical and Chemical Properties of **Desosamine**

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Desosamine**, a 3-(dimethylamino)-3,4,6-trideoxy-D-xylo-hexose, is an amino sugar of profound significance in the field of medicinal chemistry and pharmacology. It constitutes a critical structural component of numerous macrolide antibiotics, including erythromycin, azithromycin, clarithromycin, and roxithromycin. The presence and specific stereochemistry of the **desosamine** moiety are indispensable for the bactericidal activity of these antibiotics. This technical guide provides a comprehensive overview of the physical and chemical properties of **desosamine**, detailed experimental protocols for its synthesis and analysis, and a summary of its biological role, tailored for researchers, scientists, and drug development professionals.

## Physical and Chemical Properties

The fundamental physical and chemical characteristics of **desosamine** are summarized in the tables below. This data is crucial for its handling, characterization, and derivatization in a laboratory setting.

## General and Physical Properties

Property	Value	Reference(s)
Appearance	Crystals	[1]
Melting Point	86-87 °C	[1]
Solubility	Erythromycin, a macrolide containing desosamine, is poorly soluble in water. Specific quantitative solubility data for isolated desosamine in various solvents is not widely published, but it is expected to have some solubility in water and polar organic solvents like ethanol and methanol due to its hydroxyl and amino groups.	[2]
Hydrochloride Salt Melting Point	Decomposes at 191-193 °C	[1]
Optical Rotation of Hydrochloride Salt	$[\alpha]_{D^{20}} +49.5^{\circ}$ (c = 10.0); $[\alpha]_{D^{20}} +53.4^{\circ}$ (c = 2.1 in ethanol)	[1]

## Chemical Identifiers and Formula

Identifier	Value	Reference(s)
Chemical Formula	C <sub>8</sub> H <sub>17</sub> NO <sub>3</sub>	[1][3]
Molar Mass	175.23 g/mol	[1][3]
IUPAC Name	3,4,6-Trideoxy-3-(dimethylamino)-D-xylo-hexose	
Systematic IUPAC Name	(2R,3S,5R)-3-(Dimethylamino)-2,5-dihydroxyhexanal	
CAS Number	5779-39-5	[1][3]
Synonyms	Picrocine, 4-dimethylaminotetrahydro-6-methylpyran-2,3-diol	[1]

## Spectroscopic Data

Spectroscopic data is fundamental for the structural elucidation and purity assessment of **desosamine**. While complete spectra of isolated **desosamine** are not readily available in all databases, the following tables summarize the expected spectroscopic characteristics based on its known structure and data from related compounds.

### 1.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The configuration of **desosamine** was determined using NMR, revealing that the hydrogen atoms at C1, C2, C3, and C5 are all in axial positions.[4] The expected chemical shifts for the protons (<sup>1</sup>H) and carbons (<sup>13</sup>C) of the **desosamine** ring are presented below, compiled from data on **desosamine**-containing macrolides.

Table 1.3.1.1: Predicted <sup>1</sup>H NMR Chemical Shifts for **Desosamine**

Proton	Expected Chemical Shift (ppm)	Multiplicity	Coupling Constant(s) (Hz)
H-1	~4.2-4.4	d	J ≈ 7-8
H-2	~3.0-3.2	m	J ≈ 12
H-3	~2.4-2.6	m	
H-4ax	~1.2-1.4	q	J ≈ 12
H-4eq	~1.8-2.0	dt	J ≈ 12, 4
H-5	~3.5-3.7	dq	J ≈ 9, 6
H-6 (CH <sub>3</sub> )	~1.1-1.3	d	J ≈ 6
N(CH <sub>3</sub> ) <sub>2</sub>	~2.2-2.3	s	

Table 1.3.1.2: Predicted <sup>13</sup>C NMR Chemical Shifts for **Desosamine**

Carbon	Expected Chemical Shift (ppm)
C-1	~102-104
C-2	~35-37
C-3	~60-62
C-4	~29-31
C-5	~68-70
C-6	~21-23
N(CH <sub>3</sub> ) <sub>2</sub>	~40-42

### 1.3.2. Infrared (IR) Spectroscopy

The IR spectrum of **desosamine** is expected to show characteristic absorption bands corresponding to its functional groups.

Table 1.3.2.1: Expected IR Absorption Bands for **Desosamine**

Functional Group	Vibration	Expected Wavenumber (cm <sup>-1</sup> )	Intensity
O-H	Stretching	3200-3600	Strong, Broad
C-H (sp <sup>3</sup> )	Stretching	2850-3000	Medium-Strong
N-H (protonated amine)	Stretching	2400-2800	Broad
C-O	Stretching	1000-1200	Strong
C-N	Stretching	1000-1200	Medium

### 1.3.3. Mass Spectrometry (MS)

In mass spectrometry, **desosamine** is expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve cleavage of the sugar ring and loss of small neutral molecules.

Table 1.3.3.1: Predicted Mass Spectrometry Data for **Desosamine**

Ion	m/z (Expected)	Description
[M+H] <sup>+</sup>	176.13	Protonated molecular ion
[M] <sup>+</sup>	175.12	Molecular ion
Fragments	Varies	Cleavage of the sugar ring, loss of H <sub>2</sub> O, loss of dimethylamine

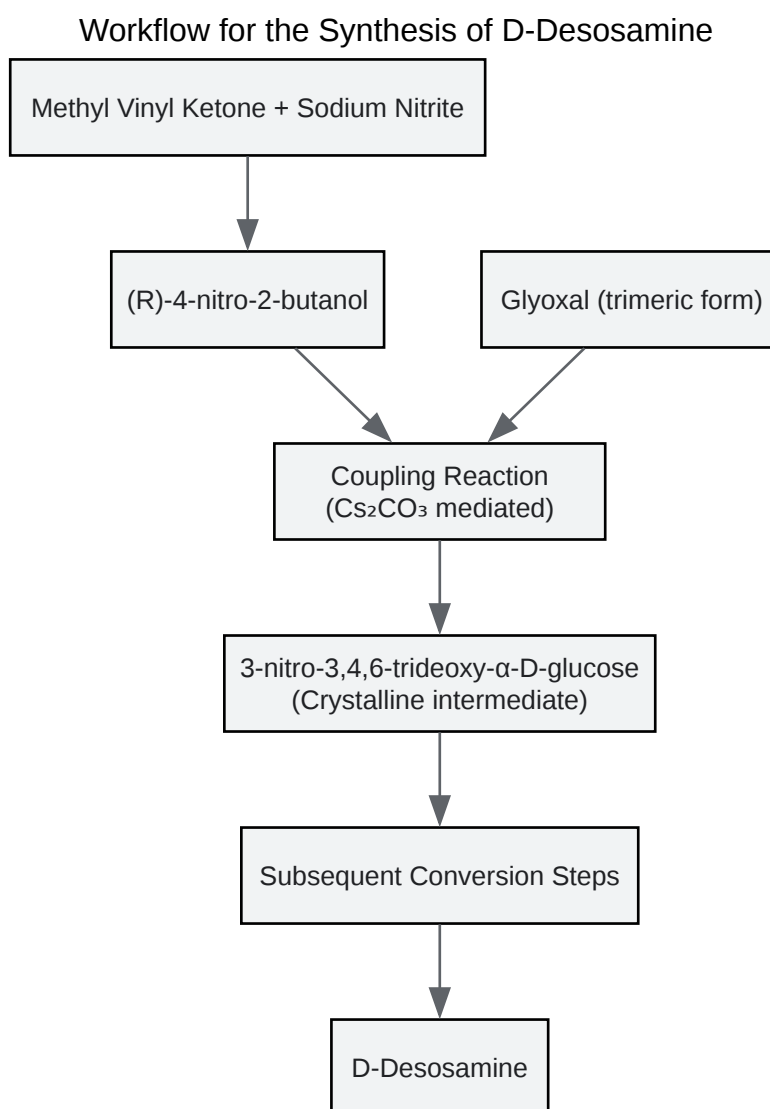
## Experimental Protocols

This section provides an overview of the methodologies for the synthesis and analysis of **desosamine**, based on published literature.

## Synthesis of D-Desosamine

A concise, 4-step synthesis of D-**desosamine** has been reported, starting from methyl vinyl ketone and sodium nitrite. The key step involves a cesium carbonate-mediated coupling of (R)-4-nitro-2-butanol and glyoxal. This chromatography-free synthesis yields a crystalline nitro sugar intermediate that is a stereochemical homolog of D-**desosamine**.<sup>[1]</sup>

### 2.1.1. Synthetic Workflow Overview



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Caption: A simplified workflow for the 4-step synthesis of D-**desosamine**.

## Analysis of Desosamine by HPLC

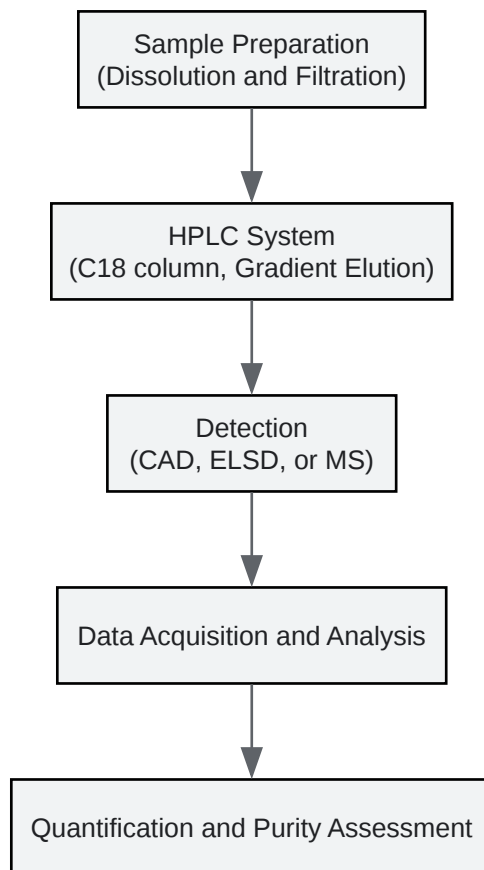
A general high-performance liquid chromatography (HPLC) method for the analysis of **desosamine** can be developed based on protocols for similar amino sugars.

### 2.2.1. Representative HPLC Method

- **Column:** A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used for the separation of polar compounds.
- **Mobile Phase:** A gradient elution with a mixture of an aqueous buffer (e.g., 10 mM ammonium acetate, pH 7.5) and an organic modifier (e.g., acetonitrile) is often effective. The gradient would typically start with a low percentage of the organic modifier and increase over time to elute more hydrophobic components.
- **Flow Rate:** A typical flow rate is 1.0 mL/min.
- **Detection:** **Desosamine** lacks a strong chromophore, so UV detection at low wavelengths (e.g., < 210 nm) can be used, but with limited sensitivity. More specific and sensitive detection can be achieved with a charged aerosol detector (CAD), an evaporative light scattering detector (ELSD), or, ideally, mass spectrometry (MS).
- **Sample Preparation:** Samples should be dissolved in the mobile phase or a compatible solvent and filtered through a 0.45 µm filter before injection.

### 2.2.2. HPLC Analysis Workflow

## Workflow for HPLC Analysis of Desosamine



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Caption: A generalized workflow for the analysis of **desosamine** using HPLC.

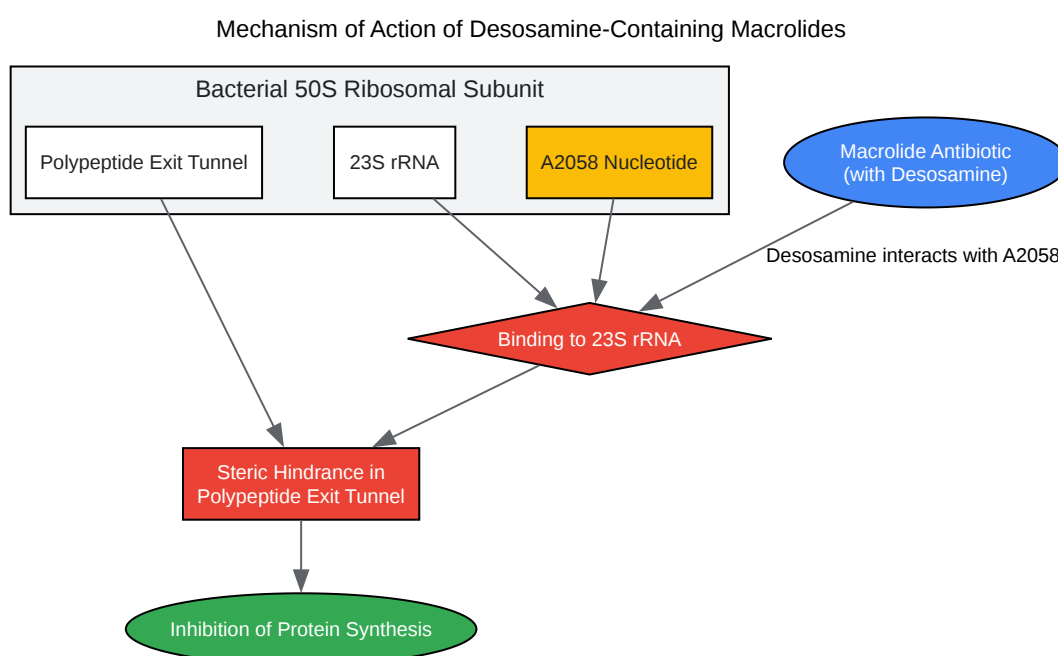
## Biological Context and Signaling Pathways

**Desosamine** is a cornerstone of the biological activity of many macrolide antibiotics. Its primary role is to facilitate the binding of the macrolide to the bacterial ribosome, thereby inhibiting protein synthesis.

## Mechanism of Action: Inhibition of Bacterial Protein Synthesis



Macrolide antibiotics containing **desosamine** bind to the 50S subunit of the bacterial ribosome, specifically to the 23S ribosomal RNA (rRNA) at the entrance of the polypeptide exit tunnel. The **desosamine** sugar plays a crucial role in this interaction, forming hydrogen bonds with specific nucleotides, most notably adenine 2058 (A2058).[2] This binding sterically hinders the progression of the nascent polypeptide chain, leading to the premature dissociation of peptidyl-tRNA from the ribosome and ultimately, the cessation of protein synthesis.



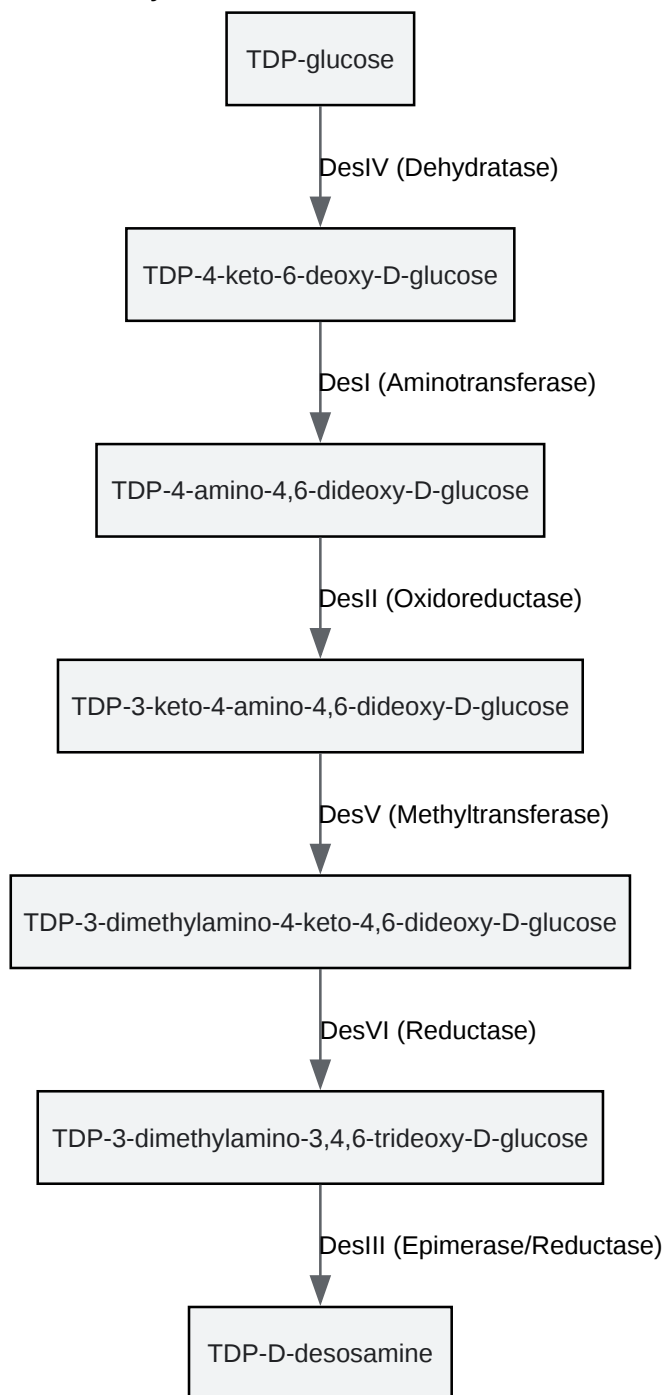
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Caption: Inhibition of protein synthesis by **desosamine**-containing macrolides.

## Biosynthesis of TDP-D-Desosamine

The biosynthesis of **desosamine** occurs as a thymidine diphosphate (TDP) activated sugar. In *Streptomyces venezuelae*, the pathway starts from TDP-glucose and involves six enzymatic steps catalyzed by the proteins encoded by the des gene cluster.<sup>[4]</sup>

## Biosynthesis of TDP-D-Desosamine



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Caption: The enzymatic pathway for the biosynthesis of TDP-D-**desosamine**.

## Conclusion

**Desosamine** remains a molecule of high interest for the development of new antibiotics and for understanding the mechanisms of antibiotic resistance. The data and protocols presented in this guide offer a solid foundation for researchers engaged in the study and application of this vital amino sugar. Further research into its specific physical properties, such as solubility, and the development of optimized analytical methods will continue to be valuable contributions to the field.

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